

Enrupatinib: A Novel Strategy for Targeting Tumor-Associated Macrophages

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Compound of Interest		
Compound Name:	Enrupatinib	
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An In-depth Technical Guide for Researchers and Drug Development Professionals

Executive Summary

Tumor-associated macrophages (TAMs) are a critical component of the tumor microenvironment, playing a significant role in tumor progression, immunosuppression, and metastasis. The colony-stimulating factor 1 receptor (CSF-1R) signaling pathway is pivotal for the differentiation, survival, and pro-tumoral M2 polarization of these macrophages.

Enrupatinib (EI-1071), a potent and selective small-molecule inhibitor of CSF-1R, has emerged as a promising therapeutic agent to counteract the tumor-promoting activities of TAMs. This technical guide provides a comprehensive overview of enrupatinib's mechanism of action, preclinical efficacy, and the experimental methodologies used to evaluate its role in targeting TAMs.

Introduction to Enrupatinib

Enrupatinib is an orally bioavailable inhibitor of the CSF-1R tyrosine kinase.[1][2] By targeting CSF-1R, **enrupatinib** aims to modulate the tumor microenvironment by depleting or reprogramming TAMs, thereby restoring anti-tumor immunity.[3] Initially developed by Elixiron Immunotherapeutics, **enrupatinib** has shown preclinical efficacy in various cancer models and is also being investigated for other indications, including neurodegenerative diseases.[2][4][5]

Mechanism of Action: CSF-1R Inhibition

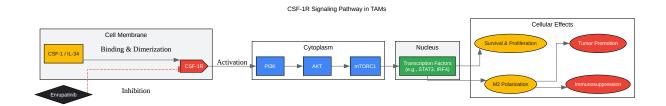


Enrupatinib exerts its therapeutic effect by binding to the ATP-binding pocket of the CSF-1R kinase domain, inhibiting its autophosphorylation and the subsequent activation of downstream signaling pathways. This blockade disrupts the survival and differentiation signals for macrophages, leading to a reduction in TAM populations within the tumor.

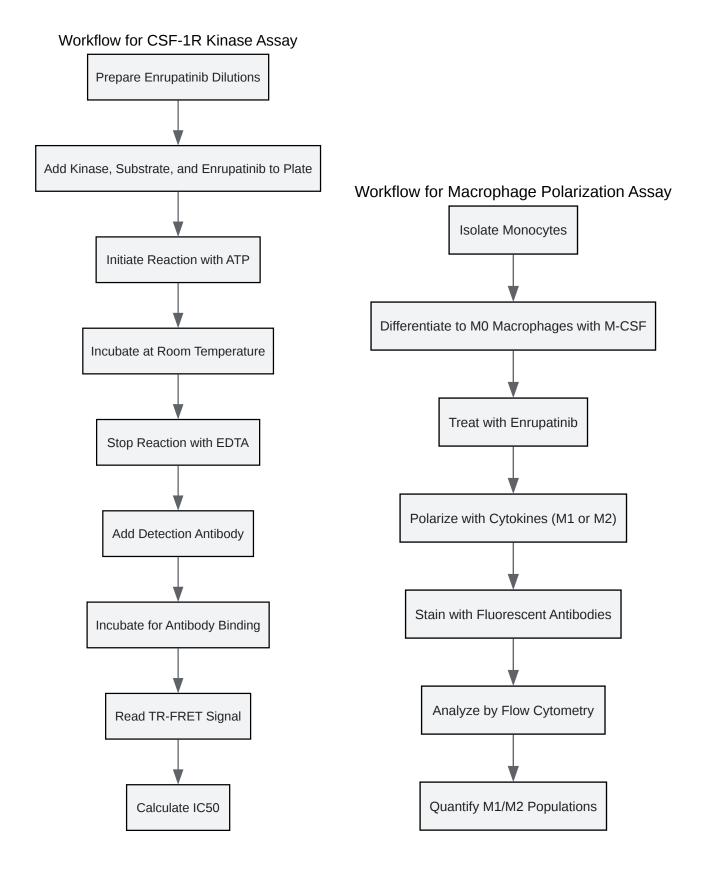
CSF-1R Signaling Pathway in Tumor-Associated Macrophages

The binding of CSF-1 or IL-34 to CSF-1R on macrophages triggers receptor dimerization and autophosphorylation of tyrosine residues in the intracellular domain. This initiates a signaling cascade that primarily involves the PI3K/AKT/mTORC1 pathway, which is crucial for macrophage survival, proliferation, and polarization towards the immunosuppressive M2 phenotype.[1][6][7][8] M2-polarized TAMs, in turn, secrete factors that promote tumor growth, angiogenesis, and metastasis while suppressing the activity of cytotoxic T cells.

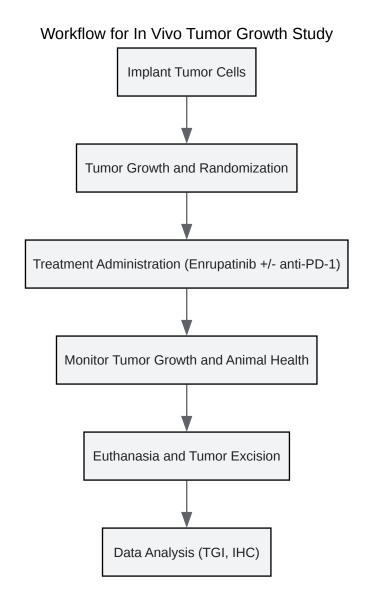












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